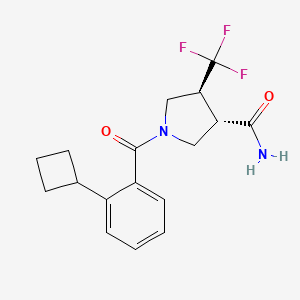![molecular formula C17H17F2N3O3 B7348154 6-(difluoromethoxy)-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]pyridine-3-carboxamide](/img/structure/B7348154.png)
6-(difluoromethoxy)-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(difluoromethoxy)-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as GSK2831781 and has been synthesized through various methods. In
Mechanism of Action
The mechanism of action of GSK2831781 involves the inhibition of PDE4 activity. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates inflammation and immune response. Inhibition of PDE4 by GSK2831781 results in the accumulation of cAMP, which leads to the suppression of inflammation and enhancement of immune function.
Biochemical and Physiological Effects:
GSK2831781 has been shown to have various biochemical and physiological effects. Inhibition of PDE4 by GSK2831781 results in the suppression of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. GSK2831781 has also been found to enhance the activity of immune cells, including T cells and natural killer cells, which are involved in the defense against pathogens and cancer cells.
Advantages and Limitations for Lab Experiments
GSK2831781 has several advantages for lab experiments. This compound is relatively stable and has a long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. GSK2831781 has also been found to have good solubility in water and organic solvents, which makes it easy to handle in lab experiments. However, GSK2831781 has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the research and development of GSK2831781. One potential direction is the exploration of its therapeutic potential in the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the optimization of its synthesis method to improve yield and purity. Additionally, the development of new derivatives of GSK2831781 with improved pharmacological properties is another potential future direction.
Synthesis Methods
The synthesis of GSK2831781 involves the reaction of 2-pyridinecarboxaldehyde with 2,4-dioxo-3,4-dihydropyridine-3-carboxylic acid followed by the addition of difluoromethoxyamine hydrochloride. This reaction results in the formation of 6-(difluoromethoxy)-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]pyridine-3-carboxamide. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
GSK2831781 has been used in various scientific research applications, including drug discovery and development. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. GSK2831781 has been found to inhibit the activity of a protein called PDE4, which is involved in the regulation of inflammation and immune response. Inhibition of PDE4 by GSK2831781 has been shown to reduce inflammation and improve immune function.
properties
IUPAC Name |
6-(difluoromethoxy)-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c18-17(19)25-15-4-3-12(10-21-15)16(23)22-13-5-7-24-14(8-13)11-2-1-6-20-9-11/h1-4,6,9-10,13-14,17H,5,7-8H2,(H,22,23)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGOTKGMLWYLDS-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1NC(=O)C2=CN=C(C=C2)OC(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C[C@@H]1NC(=O)C2=CN=C(C=C2)OC(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-3-cyclobutyl-1-oxo-1-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propan-2-yl]acetamide](/img/structure/B7348073.png)

![6-(difluoromethoxy)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B7348090.png)
![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-ethyltriazol-4-yl)methanone](/img/structure/B7348094.png)
![(3S)-N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7348096.png)
![(6,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)-[(3S,4S)-3-methoxy-4-(2H-triazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7348103.png)
![(2-methoxypyrimidin-4-yl)-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7348126.png)
![(3S)-2-[2-(1-ethyltriazol-4-yl)acetyl]-N-methyl-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7348129.png)
![2-[(3S)-3-phenoxypyrrolidine-1-carbonyl]-1H-pyridin-4-one](/img/structure/B7348142.png)
![5-(2-methylpropyl)-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]thiophene-2-carboxamide](/img/structure/B7348157.png)
![N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B7348161.png)
![5-tert-butyl-2-methyl-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]furan-3-carboxamide](/img/structure/B7348163.png)

![(5R)-1-methyl-5-(2-methylspiro[indole-3,4'-piperidine]-1'-carbonyl)pyrrolidin-2-one](/img/structure/B7348178.png)